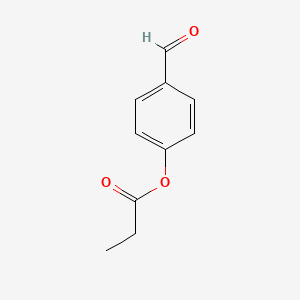

4-Formylphenyl propionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-formylphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXPJXVTMWLHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068527 | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50262-48-1 | |

| Record name | 4-(1-Oxopropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50262-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050262481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(1-oxopropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Formylphenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-formylphenyl propionate, a valuable intermediate in organic synthesis. The document details the core chemical principles, step-by-step experimental protocols, and comparative quantitative data for the prevalent synthetic routes.

Introduction

This compound, also known as 4-propionyloxybenzaldehyde, is an aromatic ester characterized by the presence of both an aldehyde and a propionate ester functional group. This bifunctionality makes it a useful building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The primary route to its synthesis is the esterification of 4-hydroxybenzaldehyde. This guide will focus on the two most common methods for this transformation: reaction with propionyl chloride and with propionic anhydride.

Core Synthesis Pathways

The synthesis of this compound is principally achieved through the esterification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This can be accomplished using two main reagents: propionyl chloride and propionic anhydride.

Esterification using Propionyl Chloride

This method involves the reaction of 4-hydroxybenzaldehyde with propionyl chloride, typically in the presence of a base such as pyridine. The base serves to neutralize the hydrochloric acid byproduct and to act as a catalyst. This reaction is a form of acylation, specifically a Schotten-Baumann type reaction when conducted in the presence of a base.

Esterification using Propionic Anhydride

An alternative route involves the use of propionic anhydride as the acylating agent. This reaction can be catalyzed by an acid or a base, or it can be carried out under neutral conditions at elevated temperatures. The byproduct of this reaction is propionic acid, which is less corrosive than HCl.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative parameters for the two primary synthesis methods. Please note that the data is compiled from analogous reactions and typical laboratory results, as specific literature values for this exact compound are not extensively published.

| Parameter | Method 1: Propionyl Chloride | Method 2: Propionic Anhydride |

| Starting Material | 4-Hydroxybenzaldehyde | 4-Hydroxybenzaldehyde |

| Acylating Agent | Propionyl Chloride | Propionic Anhydride |

| Catalyst/Base | Pyridine (or other tertiary amine) | Acid (e.g., H₂SO₄) or Base (e.g., Pyridine) |

| Typical Solvent | Dichloromethane, Chloroform, Toluene | Toluene, or neat (no solvent) |

| Reaction Temperature | 0°C to room temperature | Room temperature to reflux |

| Typical Reaction Time | 1 - 4 hours | 2 - 8 hours |

| Theoretical Yield | High | High |

| Reported Purity | >95% (after purification) | >95% (after purification) |

| Byproduct | Hydrochloric Acid (neutralized by base) | Propionic Acid |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Method 1: Synthesis using Propionyl Chloride

This protocol is adapted from established procedures for the esterification of phenols.

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

Propionyl Chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq), dissolved in a small amount of dichloromethane, to the stirred solution over 15-20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Synthesis using Propionic Anhydride

This protocol is based on general procedures for acylation using anhydrides.

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

Propionic Anhydride

-

Concentrated Sulfuric Acid (catalytic amount) or Pyridine

-

Toluene (optional, as solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Combine 4-hydroxybenzaldehyde (1.0 eq) and propionic anhydride (1.5 eq) in a round-bottom flask. Toluene can be used as a solvent if desired.

-

If using an acid catalyst, add a few drops of concentrated sulfuric acid. If using a base catalyst, add pyridine (1.2 eq).

-

Heat the mixture to a gentle reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate.

-

Wash the organic solution with water, saturated sodium bicarbonate solution (to remove excess anhydride and propionic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by vacuum distillation or recrystallization.

Reaction Pathways and Workflows

The following diagrams illustrate the chemical reactions and a general experimental workflow.

Caption: Reaction schemes for the synthesis of this compound.

Caption: General experimental workflow for the synthesis and purification.

Safety Considerations

-

Propionyl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Propionic anhydride is also corrosive and should be handled with care in a fume hood.

-

Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin.

-

Dichloromethane is a volatile solvent and a suspected carcinogen.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound from 4-hydroxybenzaldehyde is a straightforward esterification that can be effectively accomplished using either propionyl chloride or propionic anhydride. The choice of reagent may depend on the desired reaction conditions, scale, and the nature of other functional groups in more complex substrates. The protocols and data provided in this guide offer a solid foundation for researchers to successfully synthesize and purify this versatile chemical intermediate.

An In-depth Technical Guide to the Physicochemical Properties of 4-Formylphenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylphenyl propionate, also known as 4-(propionyloxy)benzaldehyde, is an organic compound with potential applications in organic synthesis and as an intermediate in the manufacturing of various pharmaceuticals. Its chemical structure, featuring both an aldehyde and a propionate ester functional group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, along with relevant experimental protocols and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available for this specific compound, other properties have been inferred from closely related analogs due to a lack of specific experimental data for this compound.

| Property | Value | Source/Notes |

| IUPAC Name | 4-Formylphenyl propanoate | --- |

| Synonyms | 4-(Propionyloxy)benzaldehyde, p-Formylphenyl propionate | [1][2] |

| CAS Number | 50262-48-1 | [1][3] |

| Molecular Formula | C₁₀H₁₀O₃ | [1][3] |

| Molecular Weight | 178.18 g/mol | [3] |

| Physical Form | Solid | [4] |

| Melting Point | Not available | Data for the related compound 3-(4-Formylphenyl)propionic acid is ~136°C[5] |

| Boiling Point | 132-136 °C at 0.5 mmHg | [6] |

| Density | 1.147 g/cm³ | [6] |

| Solubility | Slightly soluble in water. Soluble in many common organic solvents such as diethyl ether, ethyl acetate, and chloroform. | Solubility in organic solvents is inferred from the properties of benzaldehyde[7] |

Synthesis and Purification

The synthesis of this compound can be achieved through the esterification of 4-hydroxybenzaldehyde with propionyl chloride or propionic anhydride. A general experimental protocol is described below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Hydroxybenzaldehyde

-

Propionyl chloride (or propionic anhydride)

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1 M hydrochloric acid to neutralize the excess pyridine. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a solid.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.9-10.0 ppm), aromatic protons on the benzene ring (two doublets, ~7.0-8.0 ppm), the quartet of the methylene group in the propionate chain (~2.6 ppm), and the triplet of the methyl group (~1.2 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (~191 ppm), the carbonyl carbon of the ester (~172 ppm), aromatic carbons (~120-155 ppm), and the aliphatic carbons of the propionate group (~9 and ~27 ppm).

Infrared (IR) Spectroscopy:

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

-

A strong C=O stretching vibration for the ester group around 1760 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹.

-

C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹.

-

C-O stretching vibrations for the ester group in the 1300-1100 cm⁻¹ region.

Mass Spectrometry (MS):

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular formula C₁₀H₁₀O₃. Fragmentation patterns would likely involve the loss of the propionyl group or the formyl group.

Potential Biological Significance

While specific biological activity data for this compound is limited, the activities of related compounds, such as other aryl propionic acid derivatives and benzaldehyde derivatives, provide insights into its potential biological roles.

Aryl propionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, and anticancer effects[6][8]. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin biosynthesis pathway.

Benzaldehyde and its derivatives have been reported to possess various biological activities, including antimicrobial, insecticidal, and antioxidant properties. Some studies have also explored their potential as modulators of antibiotic activity and their toxic effects on certain organisms[9]. The presence of the benzaldehyde moiety in this compound suggests that it may exhibit some of these biological activities.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Conclusion

This compound is a compound of interest due to its potential as a synthetic intermediate. This guide has summarized its known physicochemical properties and provided a likely synthetic route and analytical considerations. While there is a lack of extensive experimental data for this specific molecule, its structural relationship to well-studied classes of compounds, such as aryl propionic acids and benzaldehydes, suggests a range of potential biological activities that warrant further investigation. This document serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in exploring the properties and applications of this compound.

References

- 1. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ijpsr.com [ijpsr.com]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Formylphenyl Propionate (CAS 50262-48-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and signaling pathways for 4-Formylphenyl propionate (CAS 50262-48-1) is limited. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis protocol based on established chemical principles, and a discussion of its potential reactivity. The biological context is supplemented with information on structurally related compounds to provide a relevant perspective for researchers.

Core Compound Properties

This compound, also known as 4-(propionyloxy)benzaldehyde, is an organic compound characterized by a phenyl ring substituted with both a formyl (aldehyde) group and a propionate ester group.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 50262-48-1 | [1] |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | |

| Boiling Point | 132-136 °C at 0.5 mmHg | [1] |

| Density | 1.147 g/cm³ | [1] |

| Appearance | Solid | |

| Solubility | No specific data available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |

| Melting Point | No specific data available. |

Synthesis and Reactions

Proposed Synthesis: Esterification of 4-Hydroxybenzaldehyde

The synthesis of this compound can be achieved through the esterification of 4-hydroxybenzaldehyde with either propionyl chloride or propionic anhydride in the presence of a base.

Reaction Scheme:

-

Using Propionyl Chloride: 4-hydroxybenzaldehyde + CH₃CH₂COCl → this compound + HCl

-

Using Propionic Anhydride: 4-hydroxybenzaldehyde + (CH₃CH₂CO)₂O → this compound + CH₃CH₂COOH

A general experimental workflow for this synthesis is depicted below.

Experimental Protocol (Proposed)

Materials:

-

4-Hydroxybenzaldehyde

-

Propionyl chloride or Propionic anhydride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Pyridine or triethylamine (as a base)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) or propionic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Potential Chemical Reactions

The two primary functional groups of this compound, the aldehyde and the ester, can undergo a variety of chemical transformations.

-

Aldehyde Group Reactions: The formyl group can participate in reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions (e.g., Wittig reaction, Grignard reaction, cyanohydrin formation). It can also undergo condensation reactions, such as the Knoevenagel condensation.

-

Ester Group Reactions: The propionate ester is susceptible to hydrolysis under acidic or basic conditions to yield 4-hydroxybenzaldehyde and propionic acid. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

The logical relationship of these potential reactions is illustrated in the following diagram.

Biological and Pharmacological Context

There is no specific information available in the public domain regarding the biological activity or mechanism of action of this compound. However, it is structurally related to other aryl propionic acid derivatives, a class of compounds known for their pharmacological activities.

Aryl Propionic Acid Derivatives

Many aryl propionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the structurally related compound 2-(4-formylphenyl)propionic acid is a known impurity and metabolite of Ibuprofen and an intermediate in the synthesis of Pelubiprofen, another NSAID. These compounds typically exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

It is important to emphasize that while these related compounds have documented biological activities, the specific pharmacological profile of this compound has not been reported.

Conclusion

This compound is a readily synthesizable organic compound with potential for further chemical modification due to its aldehyde and ester functional groups. While its physicochemical properties are partially documented, a significant gap exists in the scientific literature regarding its specific biological activities and applications in drug development. Researchers interested in this compound would need to undertake primary research to elucidate its pharmacological profile. The information provided in this guide serves as a foundational resource for such endeavors.

References

Spectral Data for 4-Formylphenyl Propionate: A Search for Core Data

This guide outlines the search for this critical data and presents information on related compounds to provide context for researchers, scientists, and drug development professionals. The absence of core experimental data for 4-formylphenyl propionate prevents the creation of a detailed technical guide with quantitative data tables and specific experimental protocols as requested.

Challenges in Data Retrieval

A multi-faceted search strategy was employed to locate the necessary spectral data. This included targeted searches for:

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.

-

Synthetic procedures for this compound, as these publications typically include detailed spectral characterization of the final product.

-

Esterification reactions of 4-hydroxybenzaldehyde with propionyl chloride or propionic anhydride, which would yield the target compound.

These searches consistently retrieved data for related but structurally distinct molecules. This suggests that this compound is not a widely synthesized or commercially available compound, and its full spectral characterization has not been published in accessible scientific literature.

Workflow for Spectral Analysis

For a novel or uncharacterized compound like this compound, a logical workflow for spectral analysis would be employed to elucidate its structure. This process involves a combination of spectroscopic techniques to piece together the molecular puzzle.

Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic compound.

Conclusion

Without access to the foundational ¹H NMR, ¹³C NMR, IR, and MS spectra for this compound, a comprehensive and accurate technical guide as requested cannot be constructed. The scientific community relies on published, peer-reviewed data for the creation of such documents. Should the spectral data for this compound become available in the future, a detailed guide encompassing data tables, experimental protocols, and further analysis could be developed. Researchers interested in this specific molecule would likely need to synthesize it and perform a full spectral characterization to obtain the necessary data.

Technical Guide: Determining the Solubility of 4-Formylphenyl Propionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This technical guide addresses the solubility of 4-Formylphenyl propionate. A comprehensive review of publicly available scientific literature and chemical databases reveals a lack of quantitative solubility data for this compound. Consequently, this document provides a detailed framework of experimental protocols for researchers to determine the solubility of this compound in various organic solvents. The primary recommended method is the robust and widely accepted gravimetric analysis technique. Alternative and preliminary methods are also discussed. Furthermore, this guide includes a standardized data table for recording experimental results and a visual workflow to aid in experimental design and execution.

Physicochemical Properties of this compound

Before proceeding to solubility determination, it is essential to understand the basic physicochemical properties of the compound.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₀O₃

-

Molecular Weight: 178.18 g/mol [1]

-

Appearance: Solid[1]

-

Synonyms: p-Propionoxybenzaldehyde, 4-Propionyloxybenzaldehyde[1]

Experimental Protocols for Solubility Determination

Given the absence of published solubility data, the following section provides detailed, generalized protocols for its experimental determination. The primary method described is the gravimetric method, which is a reliable technique for accurately determining the solubility of a solid in a solvent.

Primary Recommended Method: Gravimetric Analysis

The gravimetric method involves preparing a saturated solution, separating a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.[2][3]

Principle: Solubility is defined as the concentration of a solute in a saturated solution at a specific temperature. A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solid. This protocol is designed to achieve and measure this equilibrium concentration.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath for temperature control

-

Vials or flasks with secure caps

-

Calibrated volumetric pipettes

-

Syringe filters (e.g., 0.45 µm PTFE) to separate undissolved solid

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or desiccator for drying

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This ensures the solution reaches equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a precise volume (e.g., 5.00 mL) of the clear supernatant using a calibrated volumetric pipette. To avoid transferring solid particles, it is highly recommended to use a syringe fitted with a chemical-resistant filter (e.g., PTFE).

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry evaporating dish. Record the initial mass of the dish (W₁).

-

Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, allow the solvent to evaporate in a fume hood, followed by drying to a constant weight in a desiccator.

-

-

Gravimetric Measurement and Calculation:

-

Once the solvent is completely removed, cool the evaporating dish to room temperature in a desiccator.

-

Weigh the dish containing the dry solute residue on the analytical balance. Record this final mass (W₂).

-

Repeat the drying and weighing process until a constant mass is achieved.

-

The mass of the dissolved solute (W_solute) is calculated as: W_solute = W₂ - W₁.

-

The solubility (S) is then calculated in the desired units, for example:

-

In mg/mL: S = (W_solute in mg) / (Volume of supernatant in mL)

-

In g/100 mL: S = (W_solute in g / Volume of supernatant in mL) * 100

-

-

Alternative Method: UV/Vis Spectrophotometry

If this compound has a distinct chromophore, UV/Vis spectrophotometry can be used. This method is highly sensitive but requires the initial development of a calibration curve.

Methodology Outline:

-

Determine λmax: Find the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Create Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Measure Saturated Solution: Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

-

Dilute and Measure: Withdraw a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.

-

Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Account for the dilution factor to calculate the original concentration of the saturated solution, which represents the solubility.

Data Presentation

As no quantitative data is currently available, researchers should use a structured table to record their experimental findings. This allows for clear comparison across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes / Observations |

| e.g., Ethanol | 25.0 | Gravimetric | |||

| e.g., Acetone | 25.0 | Gravimetric | |||

| e.g., Ethyl Acetate | 25.0 | Gravimetric | |||

| e.g., Toluene | 25.0 | Gravimetric | |||

| e.g., Methanol | 40.0 | Gravimetric | Study of temp. effect |

To calculate Solubility (mol/L): (Solubility in mg/mL) / (178.18 mg/mmol) = mmol/mL = mol/L

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recommended gravimetric method for determining the solubility of this compound.

Caption: Gravimetric analysis workflow for solubility.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of 4-Formylphenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formylphenyl propionate is an aromatic compound featuring both an ester and an aldehyde functional group. This dual functionality dictates its chemical stability and susceptibility to degradation. This technical guide provides a comprehensive overview of the principal degradation pathways of this compound, namely hydrolysis of the ester linkage and oxidation of the aldehyde moiety. While specific experimental data for this compound is not extensively available in public literature, this document outlines the expected degradation mechanisms based on established chemical principles. Furthermore, it provides detailed experimental protocols for assessing stability and elucidating degradation profiles, along with illustrative data tables and pathway visualizations to guide researchers in their studies.

Introduction to this compound

This compound (IUPAC name: 4-formylphenyl propanoate) is a chemical entity with the molecular formula C₁₀H₁₀O₃. Its structure consists of a phenyl ring substituted with a formyl (aldehyde) group and a propionate ester group. The presence of these two reactive functional groups makes the molecule a versatile intermediate in organic synthesis. However, these groups are also susceptible to chemical degradation, which can impact the purity, potency, and safety of any formulation containing it. Understanding the stability profile and degradation pathways is therefore critical for its handling, storage, and application in research and development.

Postulated Degradation Pathways

The chemical structure of this compound suggests two primary pathways of degradation under common storage and experimental conditions:

-

Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that can be significantly accelerated by the presence of acids or bases.

-

Oxidation: The aldehyde group is prone to oxidation, converting it into a carboxylic acid, particularly in the presence of oxygen or other oxidizing agents.

These pathways are not mutually exclusive and can occur concurrently, leading to a complex mixture of degradation products.

Hydrolytic Degradation

Ester hydrolysis is a common degradation pathway for many pharmaceutical and chemical compounds.[1] In the case of this compound, hydrolysis would cleave the ester bond, yielding 4-hydroxybenzaldehyde and propionic acid.

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[1]

-

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the ester is attacked by a hydroxide ion. This reaction is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol by-product.[1]

The rate of hydrolysis is highly dependent on pH and temperature. Generally, the reaction is slowest in the neutral pH range and increases at both acidic and basic pH.

Caption: Hydrolytic degradation pathway of this compound.

Oxidative Degradation

The aldehyde functional group is readily oxidized to a carboxylic acid. This can occur via autoxidation in the presence of atmospheric oxygen, a process often initiated by light, heat, or trace metal ions. The primary product of oxidation would be 4-(propionyloxy)benzoic acid. This product could subsequently undergo hydrolysis to yield 4-hydroxybenzoic acid and propionic acid.

Caption: Oxidative degradation pathway of this compound.

Quantitative Stability Data

The following tables present illustrative data on the stability of this compound. This data is hypothetical, based on the expected behavior of similar chemical structures, and should be confirmed by experimental studies.

Table 1: Example pH-Rate Profile for the Hydrolysis of this compound at 50°C

| pH | Buffer System | Rate Constant (k_obs) (day⁻¹) | Half-life (t½) (days) | Primary Degradant |

| 2.0 | HCl/KCl | 0.085 | 8.15 | 4-Hydroxybenzaldehyde |

| 4.0 | Acetate | 0.012 | 57.76 | 4-Hydroxybenzaldehyde |

| 6.0 | Phosphate | 0.009 | 77.02 | 4-Hydroxybenzaldehyde |

| 7.4 | Phosphate | 0.015 | 46.21 | 4-Hydroxybenzaldehyde |

| 9.0 | Borate | 0.120 | 5.78 | 4-Hydroxybenzaldehyde |

| 11.0 | Carbonate | 1.350 | 0.51 | 4-Hydroxybenzaldehyde |

Table 2: Example Stability of this compound under Stress Conditions (7 days)

| Condition | Stress Agent | % Degradation | Primary Degradant |

| Thermal (60°C) | None | < 2% | Not significant |

| Photolytic (ICH Q1B) | Light | ~5% | 4-(Propionyloxy)benzoic Acid |

| Acidic (0.1 M HCl, 40°C) | H⁺ | ~15% | 4-Hydroxybenzaldehyde |

| Alkaline (0.1 M NaOH, 25°C) | OH⁻ | > 90% | 4-Hydroxybenzaldehyde |

| Oxidative (3% H₂O₂, 25°C) | H₂O₂ | ~25% | 4-(Propionyloxy)benzoic Acid |

Experimental Protocols

The following protocols provide a framework for investigating the stability and degradation pathways of this compound.

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound across a range of pH values.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., HCl/KCl, acetate, phosphate, borate) covering a pH range from 2 to 11.

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer in a sealed vial to achieve a final concentration of ~50 µg/mL. Ensure the organic solvent concentration is low (<1%) to avoid co-solvent effects.

-

Incubation: Place the vials in a constant temperature bath (e.g., 50°C).

-

Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

-

Sample Analysis: Quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples immediately by a validated stability-indicating HPLC method with UV detection. The method should be capable of separating the parent compound from its potential degradants (4-hydroxybenzaldehyde and propionic acid).

-

Data Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time. The slope of the line will be the negative of the observed first-order rate constant (-k_obs). The half-life can be calculated as t½ = 0.693 / k_obs.

Protocol 2: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound (~100 µg/mL) in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to the following conditions in parallel:

-

Acidic: Add 0.1 M HCl and heat at 60°C.

-

Alkaline: Add 0.1 M NaOH at room temperature.

-

Oxidative: Add 3% H₂O₂ at room temperature.

-

Thermal: Heat the solution at 60°C.

-

Photolytic: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Analyze samples at appropriate time points (e.g., 2, 8, 24 hours), aiming for 5-20% degradation.

-

Sample Analysis: Analyze stressed samples using an HPLC-UV/DAD system. A mass spectrometer (LC-MS) should be used to identify the mass of the degradation products to confirm their structures.

-

Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure the analytical method is stability-indicating.

Caption: General workflow for stability testing of this compound.

Conclusion

This compound is susceptible to degradation primarily through hydrolysis of its ester group and oxidation of its aldehyde group. The rate and extent of these degradation pathways are highly dependent on environmental factors such as pH, temperature, light, and the presence of oxidizing agents. Researchers and drug development professionals must consider these liabilities during synthesis, purification, formulation, and storage. The experimental protocols outlined in this guide provide a robust framework for systematically evaluating the stability of this compound and identifying its degradation products, ensuring the quality and reliability of research outcomes.

References

An In-depth Technical Guide on the Reactivity of the Formyl Group in 4-Formylphenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the formyl group in 4-Formylphenyl propionate. The document details the electronic and steric influences on the aldehyde functionality, typical chemical transformations including oxidation, reduction, and nucleophilic additions, and provides detailed experimental protocols for these reactions. Quantitative data on reaction outcomes are presented, and a hypothetical signaling pathway is proposed to illustrate the potential role of this molecule in a biological context. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is an aromatic compound featuring a reactive formyl (aldehyde) group and a propionate ester moiety. The interplay between the electron-withdrawing nature of the formyl group and the electronic effects of the propionate ester on the phenyl ring governs the reactivity of the molecule. The aldehyde group, a key functional handle, allows for a variety of chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the reactivity of the formyl group is crucial for its effective utilization in synthetic and medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

Spectroscopic Analysis (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 9.98 (s, 1H, -CHO), 7.90 (d, J=8.4 Hz, 2H, Ar-H ortho to CHO), 7.20 (d, J=8.4 Hz, 2H, Ar-H ortho to OCOEt), 2.65 (q, J=7.6 Hz, 2H, -OCOCH₂CH₃), 1.25 (t, J=7.6 Hz, 3H, -OCOCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 191.5 (-CHO), 172.0 (-COO-), 155.0 (Ar-C-O), 135.0 (Ar-C-CHO), 131.0 (Ar-CH ortho to CHO), 122.0 (Ar-CH ortho to OCOEt), 27.8 (-OCOCH₂CH₃), 9.2 (-OCOCH₂CH₃).

-

IR (KBr, cm⁻¹): ~2980 (C-H), ~2820, 2720 (aldehyde C-H), ~1760 (ester C=O), ~1700 (aldehyde C=O), ~1600, 1500 (C=C aromatic), ~1200 (C-O).

-

Mass Spectrometry (EI): m/z (%) = 178 (M⁺), 149, 121, 93, 65.

Reactivity of the Formyl Group

The formyl group in this compound is an electrophilic center, susceptible to attack by nucleophiles. The reactivity is modulated by the propionate group at the para position. While the ester group is generally considered electron-withdrawing through induction, the oxygen atom's lone pairs can participate in resonance, which can have a nuanced effect on the electrophilicity of the formyl carbon.

Oxidation

The formyl group is readily oxidized to a carboxylic acid. This transformation is a common synthetic step and can be achieved using a variety of oxidizing agents.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product | Typical Yield (%) |

| Potassium Permanganate (KMnO₄) | 4-Carboxyphenyl propionate | 85-95 |

| Jones Reagent (CrO₃/H₂SO₄) | 4-Carboxyphenyl propionate | 80-90 |

| TEMPO/NaOCl | 4-Carboxyphenyl propionate | >90[1][2] |

Reduction

The formyl group can be selectively reduced to a primary alcohol using mild reducing agents. Stronger reducing agents may also reduce the ester functionality.

Table 3: Reduction of this compound

| Reducing Agent | Product | Typical Yield (%) |

| Sodium Borohydride (NaBH₄) | 4-(Hydroxymethyl)phenyl propionate | 90-98[3][4] |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(Hydroxymethyl)phenol and Propan-1-ol | Complex mixture |

Nucleophilic Addition Reactions

The formyl carbon is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Grignard reagents add to the formyl group to form secondary alcohols.

Table 4: Grignard Reaction with this compound

| Grignard Reagent | Product | Typical Yield (%) |

| Methylmagnesium Bromide (CH₃MgBr) | 4-(1-Hydroxyethyl)phenyl propionate | 75-85 |

| Phenylmagnesium Bromide (PhMgBr) | 4-(Hydroxy(phenyl)methyl)phenyl propionate | 70-80 |

The Wittig reaction is a powerful method for converting aldehydes into alkenes. The reactivity of the ylide and the reaction conditions determine the stereoselectivity of the resulting alkene.

Table 5: Wittig Reaction with this compound

| Phosphonium Ylide | Product | E/Z Ratio | Typical Yield (%) |

| (Triphenylphosphoranylidene)methane | 4-Vinylphenyl propionate | - | 80-90[5][6][7] |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(4-(propionyloxy)phenyl)acrylate | >95:5 | 85-95[8] |

Experimental Protocols

General Considerations

All reactions should be carried out in a well-ventilated fume hood. Anhydrous solvents should be used where specified. Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Oxidation to 4-Carboxyphenyl propionate using TEMPO/NaOCl

Procedure:

-

To a solution of this compound (1.78 g, 10 mmol) in ethyl acetate (50 mL) is added TEMPO (0.016 g, 0.1 mmol).

-

The mixture is cooled to 0 °C in an ice bath.

-

An aqueous solution of sodium hypochlorite (10%, 15 mL, ~1.5 eq) is added dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction progress is monitored by TLC (3:1 Hexanes:Ethyl Acetate).

-

Upon completion, the layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 25 mL).

-

The combined organic layers are washed with saturated aqueous sodium thiosulfate solution (20 mL), water (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-Carboxyphenyl propionate as a white solid.

Reduction to 4-(Hydroxymethyl)phenyl propionate using Sodium Borohydride

Procedure:

-

This compound (1.78 g, 10 mmol) is dissolved in methanol (50 mL) in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (0.42 g, 11 mmol) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

The reaction is monitored by TLC (3:1 Hexanes:Ethyl Acetate).

-

Upon completion, the reaction is quenched by the slow addition of water (20 mL).

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with water (20 mL) and brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give 4-(Hydroxymethyl)phenyl propionate as a colorless oil or white solid.[3][4]

Wittig Reaction to form Ethyl 3-(4-(propionyloxy)phenyl)acrylate

Procedure:

-

To a suspension of ethyl (triphenylphosphoranylidene)acetate (4.18 g, 12 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere is added a solution of this compound (1.78 g, 10 mmol) in anhydrous THF (20 mL) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction progress is monitored by TLC (5:1 Hexanes:Ethyl Acetate).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether (50 mL), and the precipitated triphenylphosphine oxide is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 3-(4-(propionyloxy)phenyl)acrylate.[5][7]

Potential Biological Relevance and Signaling Pathway

While there is no direct evidence of this compound's involvement in specific signaling pathways, its structural features suggest potential biological activities. The propionate moiety is a short-chain fatty acid (SCFA) that can influence cellular processes, and the reactive formyl group can potentially interact with biological nucleophiles.

Hypothetical Signaling Pathway: Modulation of Inflammatory Response

A plausible, though hypothetical, mechanism of action for this compound could involve the modulation of inflammatory pathways. The propionate moiety could be recognized by G-protein coupled receptors (GPCRs) such as FFAR2 (GPR43), which are known to be activated by SCFAs and play a role in regulating immune responses. The formyl group, being an electrophile, could potentially form covalent adducts with nucleophilic residues (e.g., cysteine) on key signaling proteins, such as those in the NF-κB pathway, thereby modulating their activity.

Below is a DOT language script for a Graphviz diagram illustrating this hypothetical pathway.

Caption: Hypothetical signaling pathway of this compound.

Workflow for Investigating Biological Activity

The following diagram outlines a potential experimental workflow to investigate the biological activity of this compound.

Caption: Experimental workflow for biological activity screening.

Conclusion

The formyl group of this compound exhibits typical reactivity for an aromatic aldehyde, readily undergoing oxidation, reduction, and various nucleophilic addition reactions. This reactivity profile makes it a versatile intermediate for organic synthesis. While its biological role is yet to be elucidated, its structural components suggest potential interactions with inflammatory signaling pathways, warranting further investigation for its application in drug discovery and development. This guide provides a foundational understanding and practical protocols to aid researchers in exploring the chemistry and potential biological applications of this compound.

References

- 1. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]

- 2. KR101475136B1 - A green process for preparing 2-(4-formylphenyl)propionic acid in water solution - Google Patents [patents.google.com]

- 3. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

The Evolving Landscape of Phenyl Propionates: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Substituted phenyl propionates, a versatile class of organic compounds, form the backbone of numerous biologically active molecules. From widely-used non-steroidal anti-inflammatory drugs (NSAIDs) to promising novel therapeutic agents, the phenyl propionate scaffold continues to be a focal point in medicinal chemistry. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, complete with detailed experimental protocols and a clear presentation of quantitative data to aid in research and development.

Core Biological Activities of Substituted Phenyl Propionates

The versatility of the phenyl propionate structure allows for a wide range of pharmacological effects. The key activities that have been extensively investigated include anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer properties.

Anti-inflammatory and Analgesic Activity

The most well-documented activity of substituted phenyl propionates is their anti-inflammatory and analgesic effect, largely attributed to their role as NSAIDs.[1][2][3] A prime example is ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid.[1] The primary mechanism of action for the anti-inflammatory and analgesic effects of many phenyl propionate derivatives is the inhibition of cyclooxygenase (COX) enzymes.[4] COX enzymes are crucial for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[1][4] While many traditional NSAIDs like ibuprofen are non-selective inhibitors of both COX-1 and COX-2, research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[5][6]

Derivatives of β,β-diphenyl propionic acid amides have shown mild to moderate anti-inflammatory activity, with some compounds exhibiting up to 90% inhibition in the carrageenan-induced paw edema model.[1] Another example, 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), has demonstrated anti-inflammatory activity greater than ibuprofen and analgesic effects comparable or superior to indomethacin and ketoprofen.[7] Furthermore, some derivatives exhibit a strong antagonistic action against bradykinin, a potent pain-producing substance.[7]

Antimicrobial Activity

Substituted phenyl propionates have also demonstrated notable antimicrobial properties.[8] Essential oils containing phenylpropionates have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[8] The antimicrobial activity is often influenced by the nature and position of substituents on the phenyl ring and the ester group. For instance, the inhibitory activity of phenolic acid esters tends to be higher for esters with longer alkyl chains.[9] Studies on L-phenylalanine and L-tyrosine esters have shown greater activity against gram-positive bacteria compared to gram-negative bacteria, with the activity increasing with the length of the alkyl chain up to a certain point.[10]

Antioxidant Activity

Several substituted phenyl propionates and their derivatives have been investigated for their antioxidant properties.[11] The antioxidant activity is often evaluated by their ability to scavenge free radicals. For example, the in vitro antioxidant activity of diphenylpropionamide derivatives has been assessed by their capacity to scavenge ABTS radicals and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. The antioxidant properties of these compounds are influenced by steric and electronic effects of the substituents on the aromatic ring.[12]

Anticancer Activity

Recent research has highlighted the potential of phenyl propionate derivatives in cancer therapy.[8][13] Certain derivatives have shown promising results in inhibiting the growth and proliferation of cancer cells.[13] The biological activities of ibuprofen derivatives have been reported to include the inhibition of breast cancer cell (MCF-7) proliferation.[14] Some studies suggest that the interaction of these compounds with DNA could be a contributing factor to their anticancer effects.[5]

Quantitative Data on Biological Activity

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following tables summarize quantitative data for various substituted phenyl propionates across different biological assays.

Table 1: Anti-inflammatory Activity of Substituted Phenyl Propionates

| Compound/Derivative | Assay | Model/System | Dose/Concentration | % Inhibition / Activity | Reference Compound | % Inhibition / Activity (Reference) |

| β,β-diphenyl propionic acid amides (1-8) | Carrageenan-induced paw edema | Rat | - | 36.13% to 90% (after 3 hrs) | Indomethacin | 81.25% |

| 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S) | Carrageenan-induced paw edema | Rat | - | More active than ibuprofen | Ibuprofen | - |

| α-(p-thenoylphenyl)-propionic acid (TN-762) | Carrageenan-induced paw edema | Rat | 5-20 mg/kg, p.o. | Dose-dependent inhibition | Ketoprofen, Indomethacin | Similar activity |

| Ibuprofen hydrazide derivative (NS2) | CFA-induced chronic inflammatory pain | Rat | 10 mg/kg | Significant antinociceptive response | Ibuprofen (30 mg/kg) | Comparable |

| Ibuprofen hydrazide derivative (NS2) | CFA-induced chronic inflammatory pain | Rat | 30 mg/kg | Maximum antinociceptive response | Ibuprofen (30 mg/kg) | Comparable |

Table 2: In Vitro COX Inhibition

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) (Reference) |

| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7b) | COX-2 | 1.0 | >100 | Rofecoxib | 0.50 |

| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f) | COX-1 | 22.2 | 60 | - | - |

| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f) | COX-2 | 0.3 | 60 | - | - |

| 2-phenylpropionic acid derivative (6h) | COX-1 | - | Better than ibuprofen | Ibuprofen | - |

| 2-phenylpropionic acid derivative (6h) | COX-2 | - | Better than ibuprofen | Nimesulide | Close potency |

| 2-phenylpropionic acid derivative (6l) | COX-1 | - | Better than ibuprofen | Ibuprofen | - |

| 2-phenylpropionic acid derivative (6l) | COX-2 | - | Better than ibuprofen | Nimesulide | Close potency |

Table 3: Antimicrobial Activity

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL or mM) | Reference Compound | MIC (µg/mL or mM) (Reference) |

| Prenylated Phenylpropanoid (Compound 2) | S. mutans, S. mitis, S. sanguinis | Broth microdilution | 31.2 µg/mL | - | - |

| Prenylated Phenylpropanoid (Compound 2) | S. salivarius, S. sobrinus | Broth microdilution | 62.5 µg/mL | - | - |

| Prenylated Phenylpropanoid (Compound 8) | S. mitis | Broth microdilution | 31.2 µg/mL | - | - |

| Prenylated Phenylpropanoid (Compound 8) | S. mutans, S. salivarius, S. sobrinus, L. paracasei | Broth microdilution | 62.5 µg/mL | - | - |

| Phenolic acid alkyl esters | E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis | Broth microdilution | 1.2–20 mM | Parabens | - |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of research findings. This section provides methodologies for key assays used in the evaluation of substituted phenyl propionates.

Synthesis of Substituted Phenyl Propionate Derivatives (General Workflow)

The synthesis of substituted phenyl propionates often involves multi-step reactions. A common starting point is the modification of a commercially available phenyl propionic acid, such as ibuprofen.

Caption: A generalized workflow for the synthesis of substituted phenyl propionate derivatives.

Protocol:

-

Esterification: The carboxylic acid group of the starting phenyl propionic acid is converted to an ester. For example, ibuprofen can be refluxed with an alcohol (e.g., methanol, ethanol) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).[15] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrazide Formation: The ester is then reacted with hydrazine hydrate, typically under reflux in a suitable solvent like ethanol, to form the corresponding hydrazide.[15]

-

Schiff's Base Formation: The synthesized hydrazide is condensed with an appropriate aldehyde or ketone to yield the final Schiff's base derivative.[15]

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain a pure compound.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

In Vivo Anti-inflammatory and Analgesic Assays

This is a standard model for evaluating acute inflammation.

Protocol:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

-

Grouping and Dosing: Animals are divided into groups (n=6): a control group, a standard drug group (e.g., indomethacin, 5 mg/kg), and test groups receiving different doses of the substituted phenyl propionate. The test compounds and standard drug are administered intraperitoneally or orally.

-

Induction of Edema: Thirty minutes after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (basal volume) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

-

Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated by subtracting the basal volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This test is used to screen for peripheral analgesic activity.

Protocol:

-

Animal Preparation: Swiss albino mice (20-25g) are used. The animals are fasted for a few hours before the experiment with free access to water.

-

Grouping and Dosing: The mice are divided into groups (n=6) similar to the paw edema assay. The test compounds and a standard analgesic (e.g., aspirin) are administered orally or intraperitoneally.

-

Induction of Writhing: Thirty to sixty minutes after drug administration, 0.1 mL of 0.6-1% acetic acid solution is injected intraperitoneally into each mouse.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions, stretching of the body, and extension of the hind limbs) is counted for a specific period, typically 10-20 minutes.

-

Calculation of Analgesic Activity: The percentage of protection (analgesic activity) is calculated as: % Protection = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

In Vitro Assays

This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.

Caption: A typical workflow for an in vitro COX inhibition assay.

Protocol (Colorimetric Assay):

-

Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme solution, and solutions of COX-1 and COX-2 enzymes.

-

Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

-

Enzyme and Cofactor Addition: Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of the test compound (dissolved in a suitable solvent like DMSO) or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the inhibitor wells.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a solution of HCl).

-

Detection: The amount of prostaglandin produced is measured. In a colorimetric assay, the peroxidase activity of COX is monitored by the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Sample Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to an equal volume of the sample or standard solution. A blank containing only methanol and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank, and A_sample is the absorbance of the test compound or standard. The IC50 value is then determined.

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted phenyl propionate derivative for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Logical Relationships

Understanding the molecular pathways affected by substituted phenyl propionates is crucial for rational drug design.

Cyclooxygenase (COX) Pathway and Inhibition

The primary target for the anti-inflammatory and analgesic effects of many phenyl propionates is the COX pathway.

Caption: The arachidonic acid cascade and the inhibitory action of phenyl propionates on COX enzymes.

This whitepaper serves as a comprehensive resource for researchers and professionals in the field of drug development, providing a solid foundation for the exploration and advancement of substituted phenyl propionates as potential therapeutic agents. The provided data, protocols, and visualizations are intended to facilitate further research and innovation in this promising area of medicinal chemistry.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal behavioural test - Pain and inflammation - Paw Pressure (Randall-Selitto test) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 5. staff.najah.edu [staff.najah.edu]

- 6. inotiv.com [inotiv.com]

- 7. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Ibuprofen - Chemistry Steps [chemistrysteps.com]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Randall Selitto test [panlab.com]

- 13. researchgate.net [researchgate.net]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylphenyl Propionate as a Derivative of 4-Hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-formylphenyl propionate, a derivative of 4-hydroxybenzaldehyde. It details its synthesis, chemical and physical properties, and explores its potential applications in drug development, particularly focusing on its role as a potential enzyme inhibitor. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway to support researchers in their understanding and utilization of this compound.

Introduction

4-Hydroxybenzaldehyde is a naturally occurring phenolic aldehyde that serves as a versatile precursor in the synthesis of various derivatives with significant biological activities. Its derivatives have garnered interest in the pharmaceutical industry for their potential as antioxidant, anti-inflammatory, and antimicrobial agents. The esterification of the phenolic hydroxyl group of 4-hydroxybenzaldehyde is a common strategy to modify its physicochemical properties, such as lipophilicity and metabolic stability, which can influence its pharmacokinetic and pharmacodynamic profile.

This compound, the propionyl ester of 4-hydroxybenzaldehyde, is one such derivative. The introduction of the propionate group can modulate the parent molecule's activity and is a structural motif found in various pharmacologically active compounds, including some non-steroidal anti-inflammatory drugs (NSAIDs). This guide delves into the synthesis of this compound from 4-hydroxybenzaldehyde and explores its characteristics and potential therapeutic applications.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-formylphenyl propanoate | |

| Synonyms | p-Formylphenyl propionate, 4-(Propionyloxy)benzaldehyde | |

| CAS Number | 50262-48-1 | |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.18 g/mol | |

| Appearance | Solid | |

| Boiling Point | 132-136 °C at 0.5 mmHg | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of 4-hydroxybenzaldehyde. A common and efficient method involves the reaction of 4-hydroxybenzaldehyde with propionic anhydride in the presence of a base catalyst.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol: Esterification of 4-Hydroxybenzaldehyde

This protocol is adapted from established esterification procedures for phenolic compounds.

Materials and Reagents:

-

4-Hydroxybenzaldehyde

-

Propionic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane.

-

Addition of Base: To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Addition of Anhydride: Add propionic anhydride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-